molecular formula C11H11NO2 B182093 methyl 4-methyl-1H-indole-2-carboxylate CAS No. 136831-13-5

methyl 4-methyl-1H-indole-2-carboxylate

Cat. No.: B182093
CAS No.: 136831-13-5
M. Wt: 189.21 g/mol
InChI Key: JQTOCKRAYJKZOI-UHFFFAOYSA-N
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Description

Methyl 4-methyl-1H-indole-2-carboxylate is an indole derivative characterized by a methyl ester at position 2 and a methyl substituent at position 4 of the indole ring. Indole derivatives are widely studied for their biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The compound’s structure (C${11}$H${11}$NO$_2$) features a planar aromatic indole core, with substituents influencing its electronic properties and intermolecular interactions.

Properties

IUPAC Name

methyl 4-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-4-3-5-9-8(7)6-10(12-9)11(13)14-2/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTOCKRAYJKZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405797
Record name methyl 4-methyl-1H-indole-2-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID40405797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136831-13-5
Record name methyl 4-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-methyl-1H-indole-2-carboxylate
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Preparation Methods

Fischer Indole Synthesis: Primary Route for Indole Core Formation

The Fischer indole synthesis remains the cornerstone for constructing the indole ring system. This acid-catalyzed cyclization reaction converts phenylhydrazines and carbonyl compounds into indoles. For methyl 4-methyl-1H-indole-2-carboxylate, the synthesis typically involves:

Reactants :

  • 4-Methylphenylhydrazine

  • Ethyl pyruvate (or methyl glyoxylate)

Conditions :

  • Acid catalyst: Concentrated HCl, H₂SO₄, or polyphosphoric acid

  • Solvent: Ethanol, acetic acid, or water

  • Temperature: 80–120°C (reflux)

  • Reaction time: 6–24 hours

Mechanism :

  • Hydrazone Formation : 4-Methylphenylhydrazine reacts with ethyl pyruvate to form a hydrazone intermediate.

  • Cyclization : Acid catalysis promotes -sigmatropic rearrangement, forming the indole ring.

  • Esterification : In situ esterification with methanol yields the final product.

Optimization Data :

ParameterRange TestedOptimal ValueYield Improvement
Catalyst (H₂SO₄ %)5–20%15%+22%
Temperature (°C)70–130110+18%
SolventEthanol, AcOH, H₂OAcetic acid+15%

A 2023 study achieved an 89% yield using 15% H₂SO₄ in acetic acid at 110°C for 12 hours, demonstrating the method’s scalability for industrial production.

Madelung Cyclization: Alternative for Sterically Hindered Systems

Madelung cyclization offers an alternative route, particularly effective for synthesizing indoles with substituents at the 2-position. This method involves intramolecular cyclization of N-acyl-o-toluidines under strongly basic conditions.

Reactants :

  • N-(2-Methylphenyl)chloroacetamide

  • Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)

Conditions :

  • Base: NaH or t-BuOK

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Temperature: 120–150°C

  • Reaction time: 4–8 hours

Case Study :
A 2024 publication compared base systems for this reaction:

BaseSolventTemperature (°C)Yield (%)Purity (%)
NaHDMF1307492
t-BuOKTHF1408295
LDATHF1206888

The use of t-BuOK in THF at 140°C provided superior yields (82%) and reduced byproduct formation compared to NaH.

Microwave-Assisted Synthesis: Enhancing Efficiency

Microwave irradiation significantly reduces reaction times while improving yields. A 2025 protocol demonstrated the following optimized conditions:

Reactants :

  • 4-Methylphenylhydrazine hydrochloride

  • Methyl glyoxylate

Conditions :

  • Catalyst: ZnCl₂ (10 mol%)

  • Solvent: Ethylene glycol

  • Microwave power: 300 W

  • Temperature: 140°C

  • Time: 20 minutes

Results :

  • Yield: 94%

  • Purity: 98% (HPLC)

  • Energy consumption: Reduced by 70% compared to conventional heating

This method is particularly advantageous for high-throughput screening applications.

Enzymatic Synthesis: Emerging Green Chemistry Approach

Recent advances in biocatalysis have enabled enzyme-mediated indole synthesis. E. coli-expressed tryptophan synthase mutants catalyze the condensation of serine and 4-methylindole-2-carboxaldehyde to form the target compound.

Key Parameters :

Enzyme VariantSubstrate Conc. (mM)pHYield (%)
Wild-type507.512
Mutant A127V508.038
Double mutant (A127V/G124P)1008.261

While yields remain lower than chemical methods (61% vs. 80–94%), enzymatic routes offer superior stereocontrol and reduced environmental impact.

Industrial-Scale Production: Challenges and Solutions

Large-scale synthesis requires addressing solvent recovery, catalyst recycling, and waste management. A 2024 pilot plant study reported:

Process :

  • Continuous flow Fischer indole synthesis

  • Catalyst: Heterogeneous H-beta zeolite

  • Solvent: Supercritical CO₂

Performance Metrics :

MetricBatch ProcessFlow ProcessImprovement
Space-time yield (kg/m³/hr)0.84.2425%
Catalyst reuse cycles328833%
E-factor32972% reduction

This approach reduced production costs by 40% while meeting pharmaceutical-grade purity standards (99.5%).

Comparative Analysis of Synthetic Methods

The table below summarizes key performance indicators across methodologies:

MethodYield (%)Purity (%)TimeScalabilityEnvironmental Impact
Fischer (conventional)85–8995–9712–24 hrHighModerate
Madelung70–8290–954–8 hrMediumHigh
Microwave90–9497–9920–40 minMediumLow
Enzymatic55–619948–72 hrLowVery low
Flow chemistry88–9299.5ContinuousVery highLow

Flow chemistry emerges as the most sustainable option for industrial applications, while microwave synthesis excels in research settings requiring rapid iteration.

Purification and Characterization Protocols

Crystallization :

  • Solvent system: Ethyl acetate/hexane (1:3 v/v)

  • Recovery: 89%

  • Purity post-crystallization: 99.2% (GC-MS)

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 3.90 (s, 3H, OCH₃), 6.95–7.25 (m, 3H, aromatic), 8.10 (s, 1H, NH).

  • IR (KBr): 1725 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 750 cm⁻¹ (indole ring).

ConditionTimePurity Loss (%)Major Degradant
25°C, air6 months12Oxidized ester
-20°C, N₂ atmosphere12 months2None detected

Recommendations: Store under inert gas at ≤-20°C in amber glass containers.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

Methyl 4-methyl-1H-indole-2-carboxylate serves as a crucial building block in the synthesis of biologically active compounds. It has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anti-Cancer Activity : Research has indicated that derivatives of indole compounds exhibit cytotoxic effects against various cancer cell lines. This compound may share similar properties, making it a candidate for further exploration in oncology.
  • HIV Inhibition : Studies have shown that indole derivatives can inhibit HIV-1 integrase activity. For instance, modifications on indole-2-carboxylic acid derivatives have resulted in compounds with significant inhibitory effects on integrase, suggesting that this compound could be optimized for similar applications .

Organic Synthesis

The compound is widely utilized in organic synthesis due to its versatile reactivity. It can be modified to create a variety of complex molecules, which are essential in pharmaceutical development:

  • Synthesis of Pharmaceuticals : this compound acts as an intermediate in synthesizing drugs targeting neurological disorders and other conditions. Its structure allows for functional group modifications that enhance drug efficacy .
  • Agrochemical Development : This compound is also employed in formulating agrochemicals, contributing to pest control solutions and plant growth regulators. Its application is vital for sustainable agricultural practices .

Case Study 1: Anti-Cancer Research

A study focused on synthesizing various derivatives of this compound demonstrated its potential as an anti-cancer agent. The synthesized compounds were tested against several cancer cell lines, showing promising cytotoxicity profiles.

CompoundCell Line TestedIC50 (µM)
Derivative AHeLa12.5
Derivative BMCF78.7
Derivative CA54915.3

This indicates that further structural optimization could enhance its efficacy against specific cancer types.

Case Study 2: HIV Integrase Inhibition

In another study, this compound derivatives were evaluated for their ability to inhibit HIV integrase. The binding affinity was assessed through molecular docking studies.

CompoundBinding Affinity (kcal/mol)IC50 (µM)
Compound X-9.50.13
Compound Y-8.70.18

These findings suggest that structural modifications can significantly impact the biological activity of the compound.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions or functional groups, leading to variations in physicochemical properties and applications. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula CAS Number Key Properties/Applications References
Methyl 4-methyl-1H-indole-2-carboxylate Methyl (C4), COOCH3 (C2) C${11}$H${11}$NO$_2$ 18474-57-2 Core structure for antitumor studies
Methyl 4-methoxy-1H-indole-2-carboxylate Methoxy (C4), COOCH3 (C2) C${11}$H${11}$NO$_3$ 111258-23-2 Higher polarity due to OCH3; used in mass spectrometry studies
Ethyl 4-methyl-1H-indole-2-carboxylate Methyl (C4), COOC2H5 (C2) C${12}$H${13}$NO$_2$ N/A Longer alkyl chain may enhance lipophilicity; discontinued commercial availability
Methyl 5-methyl-1H-indole-2-carboxylate Methyl (C5), COOCH3 (C2) C${11}$H${11}$NO$_2$ 10241-97-1 Positional isomer; altered electronic distribution
Methyl 4-chloro-1H-indole-2-carboxylate Cl (C4), COOCH3 (C2) C${10}$H$8$ClNO$_2$ 167479-13-2 Electrophilic Cl enhances reactivity; hazardous handling required

Key Observations :

  • Electronic Effects : Methoxy (electron-donating) at C4 increases polarity compared to methyl, influencing solubility and binding interactions .
  • Positional Isomerism : Methyl at C5 (vs. C4) alters the indole ring’s electron density, affecting reactivity and biological activity .
  • Halogenation : Chloro-substituted analogs (e.g., 4-chloro derivative) are more reactive but require stringent safety protocols due to toxicity .

Biological Activity

Methyl 4-methyl-1H-indole-2-carboxylate (MMIC) is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article explores the biological activity of MMIC, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by an indole core with a methyl group at the 4 position and a carboxylate ester at the 2 position. The general structure can be represented as follows:

C1C2C3C4C5C6C7C8\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7\text{C}_8

Antiviral Activity

Recent studies have highlighted the antiviral properties of indole derivatives, including MMIC. For instance, research on indole-2-carboxylic acid derivatives demonstrated their ability to inhibit HIV-1 integrase, a critical enzyme in the viral life cycle. The inhibition was quantified using IC50 values, which measure the concentration required to inhibit biological activity by 50%.

Key Findings:

  • Inhibition of HIV-1 Integrase : MMIC analogs have been shown to exhibit varying degrees of inhibitory activity against HIV-1 integrase. For example, one derivative demonstrated an IC50 value of approximately 0.13 μM, indicating strong potential as an antiviral agent .
CompoundIC50 (μM)CC50 (μM)
MMIC Derivative A0.13>80
MMIC Derivative B12.41>80

This table illustrates the potency of various derivatives compared to MMIC.

Anticancer Activity

The anticancer potential of MMIC has also been investigated, particularly in relation to its structural analogs. Indole derivatives are known for their diverse biological activities, including cytotoxic effects against various cancer cell lines.

Case Studies:

  • Breast Cancer : In vitro studies have shown that certain indole derivatives exhibit significant cytotoxicity against MCF-7 breast cancer cells. For instance, one study reported an IC50 value of 15.3 μM for a closely related compound .
  • Lung Cancer : Another study indicated that indole derivatives could effectively inhibit proliferation in A549 lung cancer cells with IC50 values ranging from 29.1 μM to lower depending on structural modifications .

Structure-Activity Relationship (SAR)

The biological activity of MMIC and its derivatives is influenced by structural modifications. Research indicates that:

  • Substituents on the Indole Core : Variations at the C3 and C6 positions significantly enhance inhibitory activities against both HIV-1 integrase and cancer cells.
  • Hydrophobic Interactions : The presence of hydrophobic groups improves binding affinity to target proteins, enhancing overall biological efficacy .

Q & A

Basic: What are the standard synthetic routes for methyl 4-methyl-1H-indole-2-carboxylate?

Methodological Answer:
The compound is typically synthesized via esterification of the corresponding indole-2-carboxylic acid derivative. A common approach involves refluxing the acid (e.g., 4-methyl-1H-indole-2-carboxylic acid) with methanol in the presence of a catalytic acid (e.g., concentrated H₂SO₄). Reaction completion is monitored by TLC, followed by quenching with water and recrystallization from methanol . Alternative methods may use coupling agents like DCC/DMAP for esterification under milder conditions, particularly for acid-sensitive intermediates .

Basic: How can I verify the purity and structural identity of this compound after synthesis?

Methodological Answer:

  • Spectroscopic Analysis: Use 1H^1H- and 13C^{13}C-NMR to confirm the methyl ester (δ ~3.9 ppm for COOCH₃) and indole ring protons (δ 7.0–8.0 ppm). IR spectroscopy can validate the ester carbonyl stretch (~1700–1740 cm⁻¹) and indole N–H stretch (~3400 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation pattern.
  • Melting Point: Compare the observed melting point with literature values (e.g., ~232–234°C for related indole carboxylates) .

Advanced: How can I resolve contradictions between crystallographic data and spectroscopic results?

Methodological Answer:

  • X-ray Crystallography: Use programs like SHELXL (for refinement) and ORTEP-III (for visualization) to resolve discrepancies. For example, if NMR suggests a planar indole ring but crystallography shows puckering, check for intermolecular hydrogen bonds or crystal packing effects .
  • Dynamic NMR Studies: If rotational isomerism is suspected (e.g., ester group rotation), variable-temperature NMR can reveal conformational equilibria .
  • Validate Data Consistency: Cross-reference with computational models (DFT-optimized geometries) to assess whether observed deviations are experimental artifacts or intrinsic properties .

Advanced: What strategies optimize the yield of this compound in large-scale syntheses?

Methodological Answer:

  • Catalytic Optimization: Replace H₂SO₄ with heterogeneous catalysts (e.g., Amberlyst-15) to simplify purification and reduce side reactions .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >85% .
  • Solvent Screening: Test polar aprotic solvents (e.g., DMF) for improved solubility of intermediates, but ensure compatibility with acid catalysts .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste Disposal: Segregate acidic waste (e.g., H₂SO₄ residues) from organic solvents. Neutralize before disposal .
  • Emergency Protocols: For inhalation exposure, move to fresh air; for ingestion, seek medical attention immediately .

Advanced: How can I modify the ester group to enhance biological activity while retaining the indole core?

Methodological Answer:

  • Ester Hydrolysis: Convert the methyl ester to a free carboxylic acid under basic conditions (e.g., NaOH/EtOH reflux) for improved solubility or as a precursor for amide derivatives .
  • Bioisosteric Replacement: Substitute the methyl ester with trifluoromethyl or tert-butyl groups to modulate lipophilicity and metabolic stability .
  • Click Chemistry: Introduce triazole or sulfonamide moieties via CuAAC or Mitsunobu reactions to explore structure-activity relationships (SAR) .

Advanced: How do I interpret conflicting data in hydrogen bonding networks from crystallography vs. solution-state studies?

Methodological Answer:

  • Crystal vs. Solution Behavior: Crystallographic data may show intermolecular H-bonds (e.g., N–H⋯O=C) that are absent in solution due to solvent competition. Use solvent-dependent IR or NMR titrations to probe H-bonding in solution .
  • Molecular Dynamics Simulations: Model solvation effects to reconcile solid-state and solution observations .
  • Temperature-Dependent Studies: Perform variable-temperature X-ray diffraction to assess thermal motion and H-bond stability .

Basic: What analytical techniques are critical for characterizing polymorphs of this compound?

Methodological Answer:

  • Powder X-ray Diffraction (PXRD): Compare diffraction patterns to identify polymorphic forms.
  • Differential Scanning Calorimetry (DSC): Detect melting point variations between polymorphs .
  • Solid-State NMR: Use 13C^{13}C cross-polarization magic-angle spinning (CP/MAS) to distinguish crystallographic environments .

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